molecular formula C9H10FN B13233452 2-fluoro-2,3-dihydro-1H-inden-1-amine

2-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13233452
M. Wt: 151.18 g/mol
InChI Key: MPZMJRRSNZFFKP-UHFFFAOYSA-N
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Description

2-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H10FN It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of 2,3-dihydro-1H-inden-1-amine. One common method is the reaction of 2,3-dihydro-1H-inden-1-amine with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of this compound derivatives with additional hydrogen atoms.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    2-fluoro-1H-indene: Contains a fluorine atom but lacks the amine group, leading to different reactivity and applications.

    1H-indene: The parent compound without any substituents, used as a reference for comparing the effects of fluorine and amine groups.

Uniqueness

2-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a fluorine atom and an amine group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

2-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H10FN/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,11H2

InChI Key

MPZMJRRSNZFFKP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)F

Origin of Product

United States

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